

An In-depth Technical Guide to 2-Chloro-4-fluoroaniline

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Compound of Interest

Compound Name: 2-(Chloromethyl)-4-fluoroaniline

Cat. No.: B1426214

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Disclaimer: Initial searches for "**2-(Chloromethyl)-4-fluoroaniline**" did not yield a readily available CAS number or substantial technical data. This guide will focus on the structurally similar and well-documented compound, 2-Chloro-4-fluoroaniline, assuming it is the intended subject of interest for researchers, scientists, and drug development professionals.

Chemical Identifier: 2-Chloro-4-fluoroaniline CAS Number: 2106-02-7[1][2]

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoroaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical and physical properties, provides experimental protocols for its synthesis, and discusses its applications in drug discovery and development.

Chemical and Physical Properties

The following table summarizes the key quantitative data for 2-Chloro-4-fluoroaniline.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ ClFN	[1]
Molecular Weight	145.56 g/mol	[1]
Appearance	Colorless to light yellow/orange clear liquid	[3]
Boiling Point	192 °C (lit.)	[4][5]
Density	1.219 g/mL at 25 °C (lit.)	[4][5]
Refractive Index	n _{20/D} 1.554 (lit.)	[4][5]
Purity	>98.0% (GC)	[3]
InChI Key	XRAKCYJTJGTSMU-UHFFFAOYSA-N	[6]
SMILES	<chem>C1=CC(=C(C=C1F)Cl)N</chem>	[6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-Chloro-4-fluoroaniline.

Spectrum Type	Key Features	Reference
¹ H NMR	Spectra available for viewing.	[3]
¹³ C NMR	Spectra available for viewing.	[6]
Mass Spec	GC-MS data shows primary peaks at m/z 145 and 147, consistent with the isotopic distribution of chlorine.	[6]
IR	FTIR and ATR-IR spectra are available for this compound.	[6]

Experimental Protocols

A common method for the synthesis of 2-Chloro-4-fluoroaniline is the chlorination of 4-fluoroaniline. One documented procedure utilizes N-chlorosuccinimide (NCS) as the chlorinating agent.

Reaction:

Experimental Details:

- Reactants: 4-Fluoroaniline, N-chlorosuccinimide.
- Solvent: Acetonitrile.
- Temperature: 90 °C.
- Reaction Time: 2 hours.
- Yield: 86%[\[2\]](#).

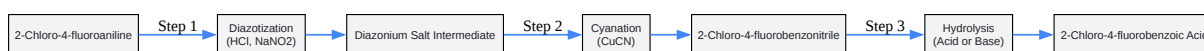
Procedure Outline:

- Dissolve 4-fluoroaniline in acetonitrile in a reaction vessel.
- Add N-chlorosuccinimide to the solution.
- Heat the reaction mixture to 90 °C and maintain for 2 hours.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous work-up to remove any water-soluble byproducts.
- Extract the product with an appropriate organic solvent.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
- Remove the solvent under reduced pressure.

- Purify the crude product, if necessary, by distillation or chromatography to yield pure 2-Chloro-4-fluoroaniline.

This protocol outlines the conversion of 2-Chloro-4-fluoroaniline to 2-Chloro-4-fluorobenzoic acid via a diazotization and cyanation sequence, followed by hydrolysis.

Experimental Workflow:



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Caption: Synthetic pathway from 2-Chloro-4-fluoroaniline to 2-Chloro-4-fluorobenzoic acid.

Detailed Procedure:

- Step 1: Diazotization
 - In a reaction vessel, dissolve 2-Chloro-4-fluoroaniline (1 equivalent) in aqueous hydrochloric acid (3.0 equivalents).
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add a solution of sodium nitrite (1.2 equivalents) in water, maintaining the temperature below 5 °C.
 - Stir the mixture for a short period to ensure complete formation of the diazonium salt.
- Step 2: Cyanation (Sandmeyer Reaction)
 - In a separate flask, prepare a solution of cuprous cyanide (CuCN) in a suitable solvent.
 - Slowly add the cold diazonium salt solution to the CuCN solution.
 - Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

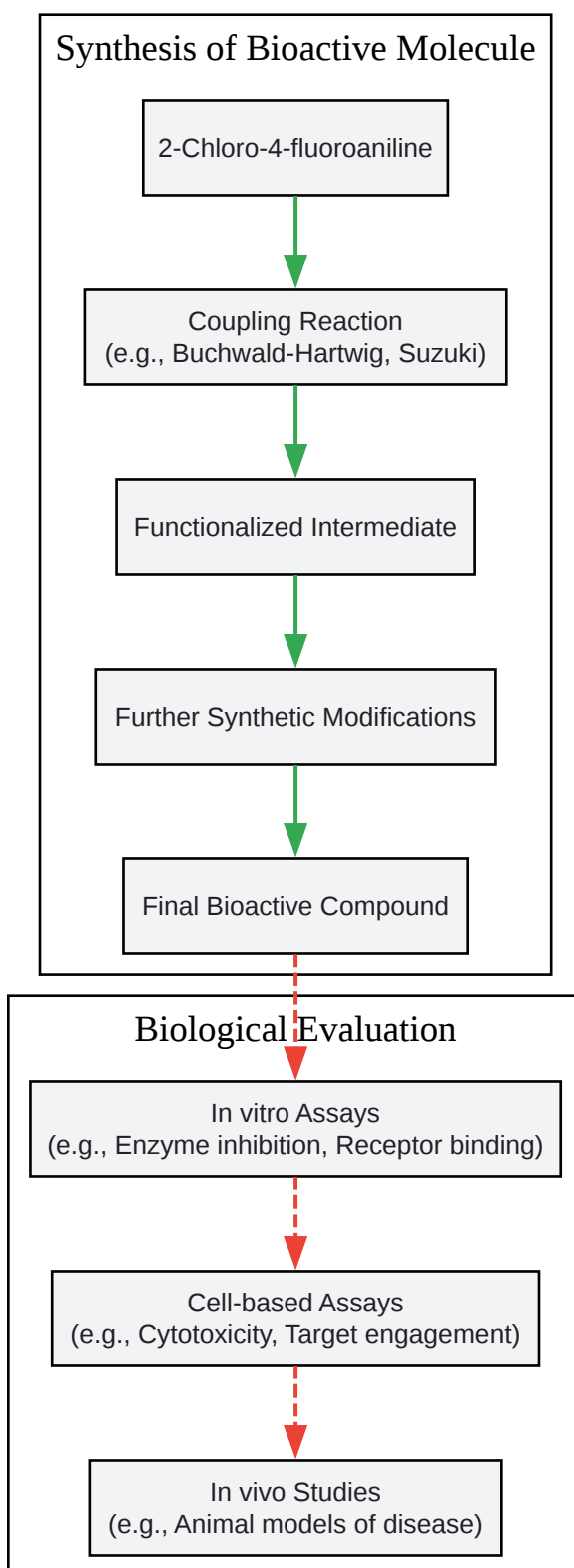
- Step 3: Work-up and Isolation of 2-Chloro-4-fluorobenzonitrile
 - Extract the reaction mixture with an organic solvent (e.g., toluene).
 - Wash the organic layer with a saturated ammonia solution to remove copper salts, followed by water.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2-chloro-4-fluorobenzonitrile.
 - Purify the crude product by column chromatography on silica gel[7].
- Step 4: Hydrolysis
 - The resulting 2-chloro-4-fluorobenzonitrile can be hydrolyzed to 2-chloro-4-fluorobenzoic acid under either acidic or basic conditions, followed by acidification[7].

Applications in Drug Discovery and Development

2-Chloro-4-fluoroaniline is a valuable building block in medicinal chemistry due to the presence of the chloro and fluoro substituents, which can modulate the physicochemical and pharmacokinetic properties of a molecule.

Conceptual Application Workflow:

The following diagram illustrates a general workflow for the utilization of 2-Chloro-4-fluoroaniline in the synthesis of a hypothetical bioactive molecule.



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Caption: General workflow for drug discovery using 2-Chloro-4-fluoroaniline.

This compound serves as a precursor for more complex molecules that may exhibit a range of biological activities. The aniline functional group allows for a variety of chemical transformations, including amide bond formation, N-alkylation, and participation in cross-coupling reactions to build larger molecular scaffolds. The halogen substituents can influence properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Safety and Handling

2-Chloro-4-fluoroaniline is a hazardous chemical and should be handled with appropriate safety precautions.

- Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
- Precautionary Measures:
 - Use only in a well-ventilated area.
 - Wear protective gloves, clothing, eye, and face protection.
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.
 - Wash skin thoroughly after handling.
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

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